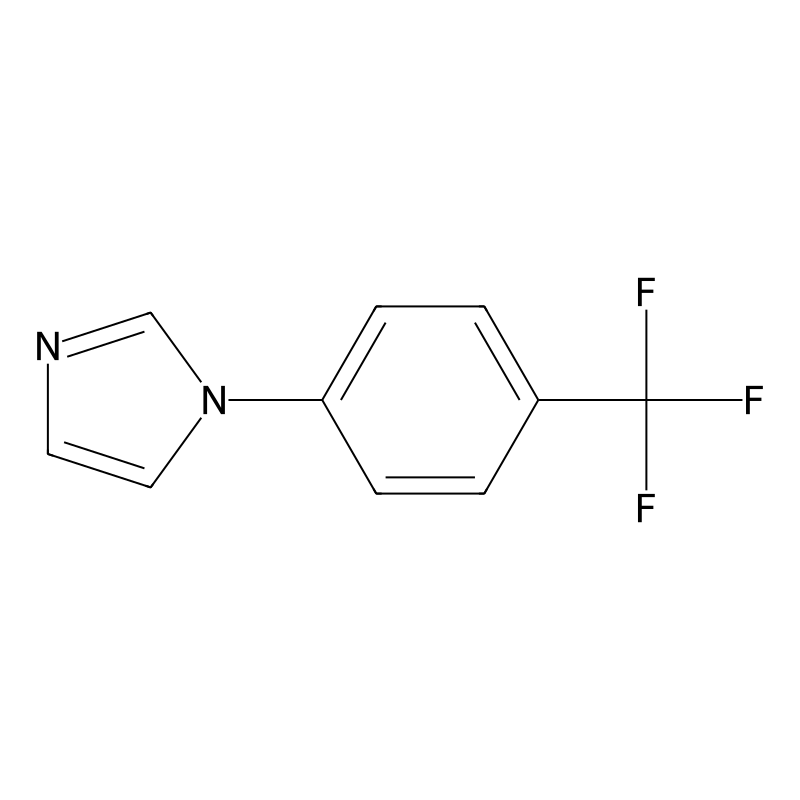

1-(4-Trifluoromethylphenyl)imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

1-(4-Trifluoromethylphenyl)imidazole can be synthesized through various methods, including the reaction of 4-(trifluoromethyl)benzaldehyde with imidazole in the presence of an acid catalyst like p-toluenesulfonic acid [].

Potential Applications:

Research suggests that 1-(4-Trifluoromethylphenyl)imidazole possesses various properties that make it potentially valuable in different scientific fields:

Medicinal Chemistry

Due to the presence of the imidazole ring, 1-(4-Trifluoromethylphenyl)imidazole has been explored for its potential in developing new drugs. Studies have investigated its activity against various enzymes and receptors, including kinases and carbonic anhydrases, which are implicated in various diseases [, ].

Material Science

The unique properties of 1-(4-Trifluoromethylphenyl)imidazole, including its thermal stability and potential for forming hydrogen bonds, have led to its exploration in developing new materials. Research suggests its potential use in the development of ionic liquids, which are salts with unique properties like being liquid at room temperature, and as ligands in coordination chemistry [, ].

Organic Chemistry

1-(4-Trifluoromethylphenyl)imidazole can act as a versatile building block in organic synthesis. Its reactivity allows it to participate in various reactions, such as nucleophilic substitution and coupling reactions, facilitating the synthesis of complex molecules [].

1-(4-Trifluoromethylphenyl)imidazole is a heterocyclic compound characterized by the presence of an imidazole ring substituted with a trifluoromethyl group on the phenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 212.17 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and materials science.

- Nucleophilic Substitution: The imidazole nitrogen can act as a nucleophile, allowing for the formation of various derivatives.

- Metal Coordination: Due to its ability to form stable complexes, 1-(4-Trifluoromethylphenyl)imidazole can coordinate with transition metals, which is beneficial in catalysis and material science applications .

- Functionalization Reactions: The trifluoromethyl group can undergo reactions such as nucleophilic substitution or reduction, enabling further chemical modifications.

1-(4-Trifluoromethylphenyl)imidazole exhibits significant biological activities, particularly as an inhibitor of neuronal nitric oxide synthase. This enzyme plays a crucial role in the regulation of nitric oxide levels in the nervous system, which is associated with conditions like depression and anxiety. Studies have shown that this compound demonstrates antidepressant-like effects in both in vitro and in vivo models . Additionally, it has been investigated for its potential as an antinociceptive agent.

Several synthesis methods have been developed for 1-(4-Trifluoromethylphenyl)imidazole:

- One-Pot Synthesis: A notable method involves a one-pot reaction using iodine as a catalyst in water, which allows for the efficient formation of imidazole derivatives from various amines and aldehydes under mild conditions .

- Multi-Component Reactions: Another approach includes multi-component reactions that yield imidazoles with diverse substituents, enhancing the compound's versatility for further applications .

- Transition Metal-Catalyzed Reactions: The compound can also be synthesized through transition metal-catalyzed reactions, which facilitate the formation of C–N bonds effectively.

The uniqueness of 1-(4-Trifluoromethylphenyl)imidazole lies in its combination of biological activity related to neurological functions and its utility in advanced materials like OLEDs, setting it apart from other similar compounds.

Interaction studies have revealed that 1-(4-Trifluoromethylphenyl)imidazole can form stable complexes with transition metals such as iridium and ruthenium. These interactions enhance its application in catalysis and sensor technology, particularly in detecting fluoride ions through colorimetric changes in solution . Additionally, its binding affinity to biological targets has been explored to understand its mechanism of action as an antidepressant.

Similar Compounds- Triflumizole

- A broad-spectrum fungicide that inhibits ergosterol biosynthesis.

- Chemical Formula: .

- 1-(2-Trifluoromethylphenyl)imidazole

- Similar structure but differs by the position of the trifluoromethyl group.

- Chemical Formula: .

- 1H-Imidazole

- A simpler structure without the trifluoromethyl substitution.

- Chemical Formula: .

Comparison TableCompound Unique Features

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent a fundamental approach for synthesizing 1-(4-trifluoromethylphenyl)imidazole derivatives through direct attachment of the trifluoromethylphenyl group to the imidazole nitrogen [1]. The mechanism typically involves the displacement of a leaving group from an activated aromatic system by the nucleophilic nitrogen atom of imidazole [2]. Research has demonstrated that electron-withdrawing groups, such as the trifluoromethyl substituent, significantly enhance the electrophilic character of the aromatic ring, facilitating nucleophilic attack at the carbon-halogen bond [2].

The reaction conditions for nucleophilic substitution typically require elevated temperatures and strong bases to deprotonate the imidazole nitrogen, increasing its nucleophilicity [1]. Studies have shown that the kinetics of these reactions follow second-order behavior, with the rate being dependent on both the imidazole concentration and the electrophile concentration [1]. The presence of the trifluoromethyl group at the para position creates a strong electron-withdrawing effect that stabilizes the intermediate complex and lowers the activation energy for the substitution process [2].

Experimental evidence indicates that optimal yields are achieved when using polar aprotic solvents such as dimethylformamide or dimethylsulfoxide, which stabilize the ionic intermediates without competing for hydrogen bonding with the imidazole substrate [3]. The reaction typically proceeds through a single-step mechanism where bond formation and bond breaking occur simultaneously, distinguishing it from elimination-addition pathways commonly observed with less activated aromatic systems [2].

Transition Metal-Catalyzed Coupling Strategies

Transition metal-catalyzed coupling reactions have emerged as powerful tools for constructing 1-(4-trifluoromethylphenyl)imidazole derivatives with high efficiency and selectivity [4] [5]. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura methodology, have been extensively investigated for forming carbon-nitrogen bonds between imidazole nucleophiles and aryl halides bearing trifluoromethyl substituents [4].

The development of specialized precatalysts has been crucial for overcoming the inherent challenges associated with imidazole coupling reactions [4]. Research has demonstrated that unprotected nitrogen-rich heterocycles, including imidazoles, exhibit strong inhibitory effects on palladium catalyst formation, requiring the use of pre-activated catalyst systems [6]. Studies have shown that precatalysts such as those based on palladium-phosphine complexes achieve superior performance when the metal-ligand complex is formed prior to exposure to the imidazole substrate [6].

Copper-catalyzed arylation represents another significant advancement in transition metal methodology for imidazole synthesis [7]. Investigations have revealed that copper bromide catalysts, when combined with appropriate ligands, enable efficient nitrogen-arylation under mild conditions with excellent functional group compatibility [7]. The reaction displays remarkable selectivity, with preferential formation of nitrogen-carbon bonds over competing side reactions [7].

Nickel-catalyzed cross-coupling has also demonstrated promise for imidazole functionalization [5]. Research findings indicate that nickel catalysts can facilitate carbon-hydrogen activation of imidazoles followed by coupling with aryl electrophiles [5]. These reactions typically employ tertiary alcohols as solvents, which play a crucial role in activating the base and facilitating the catalytic cycle [5].

Mechanochemical Synthesis Techniques

Mechanochemical synthesis has gained recognition as a sustainable and efficient approach for preparing imidazole derivatives through solvent-free ball-milling conditions [8] [9]. This methodology involves the application of mechanical force to initiate and sustain chemical reactions without the need for traditional solvents [10]. Research has demonstrated that mechanochemical approaches can achieve comparable or superior yields compared to solution-based methods while significantly reducing environmental impact [8].

The mechanochemical synthesis of substituted imidazoles typically involves ball-milling of reactants in stainless steel jars with appropriate milling balls [8]. Studies have shown that reaction times are dramatically reduced, often requiring only 15-30 minutes compared to several hours in conventional synthesis [8]. The mechanical energy input facilitates bond breaking and formation through direct collision and friction between reactant particles [10].

Investigations into mechanochemical imidazole synthesis have revealed that the absence of solvent leads to increased reaction rates due to higher effective concentrations and elimination of diffusion limitations [10]. The process typically achieves yields ranging from 29 to 99 percent depending on the specific substituents and reaction conditions [8]. Research has also demonstrated that the mechanochemical approach can accommodate various functional groups, including fluorinated substituents, without decomposition [8].

The aging process has been identified as an important factor in mechanochemical synthesis, where extended milling times can lead to improved yields through more complete conversion [8]. Studies have shown that this effect is particularly pronounced for imidazolium salt formation, where aging can increase yields from moderate to excellent ranges [8].

Microwave-Assisted and Solvent-Free Protocols

Microwave-assisted synthesis has revolutionized the preparation of imidazole derivatives by dramatically reducing reaction times and improving yields through efficient heating mechanisms [11] [12]. Research has demonstrated that microwave irradiation at 200 watts and temperatures around 100-150 degrees Celsius can complete imidazole formation reactions in 60-80 minutes, compared to several hours required for conventional heating [11].

The advantages of microwave-assisted protocols extend beyond time efficiency to include enhanced selectivity and reduced side product formation [12]. Studies have shown that microwave heating provides more uniform energy distribution, preventing local overheating that can lead to decomposition of sensitive functional groups such as trifluoromethyl substituents [11]. The rapid heating also minimizes competing reactions that typically occur during prolonged conventional heating [12].

Solvent-free microwave protocols have been particularly successful for imidazole synthesis, combining the benefits of mechanochemical and microwave approaches [3]. Research findings indicate that these methods can achieve yields of 46-80 percent while eliminating the need for organic solvents [11]. The solvent-free approach also simplifies product isolation and purification, as the crude reaction mixture often contains minimal impurities [3].

Multicomponent reactions under microwave conditions have enabled one-pot synthesis of complex imidazole derivatives [11]. Studies have demonstrated that sequential two-step, one-pot reactions can be performed using microwave irradiation, where intermediate formation and cyclization occur in the same reaction vessel [11]. This approach significantly reduces the number of isolation and purification steps required [11].

Reaction Conditions Temperature (°C) Time (min) Yield (%) Reference Conventional heating 80-120 240-480 51-55 [12] Microwave irradiation 100-150 60-80 71-77 [12] Solvent-free microwave 150 20 46-80 [11]

Purification and Characterization Challenges

The purification of 1-(4-trifluoromethylphenyl)imidazole presents unique challenges due to the compound's physicochemical properties and the presence of the trifluoromethyl substituent [13] [14]. Column chromatography using silica gel remains the primary purification method, typically employing petroleum ether and ethyl acetate gradient systems with ratios ranging from 10:1 to 3:1 [13] [14].

The trifluoromethyl group significantly influences the compound's chromatographic behavior, generally increasing retention times due to enhanced lipophilicity [15]. Research has shown that the electron-withdrawing nature of the trifluoromethyl substituent affects the compound's interaction with silica gel, requiring careful optimization of mobile phase composition [14]. Purification challenges are often compounded by the formation of closely eluting regioisomers when multiple substitution patterns are possible [14].

Characterization of trifluoromethylphenyl imidazole derivatives relies heavily on nuclear magnetic resonance spectroscopy and mass spectrometry [16] [17]. Proton nuclear magnetic resonance analysis typically reveals characteristic signals for the imidazole ring protons, with the carbon-2 proton appearing as a singlet around 7.88 parts per million [16]. The aromatic protons of the trifluoromethylphenyl group generate distinct multiplets in the 7.2-7.8 parts per million region [16].

Fluorine-19 nuclear magnetic resonance spectroscopy provides crucial structural confirmation, with the trifluoromethyl group typically appearing around -65.6 parts per million [14]. Carbon-13 nuclear magnetic resonance reveals the quaternary carbon of the trifluoromethyl group as a characteristic quartet due to carbon-fluorine coupling, typically appearing around 117-123 parts per million [14] [16].

Mass spectrometry fragmentation patterns are particularly informative for structural elucidation [17]. The molecular ion peak for 1-(4-trifluoromethylphenyl)imidazole appears at mass-to-charge ratio 212, with characteristic fragmentation involving loss of the trifluoromethyl group yielding fragments at mass-to-charge ratio 143 [17]. The high electronegativity of fluorine atoms creates distinctive isotope patterns that aid in structural confirmation [17].

Analytical Technique Key Diagnostic Signal Chemical Shift/Value Reference ¹H Nuclear Magnetic Resonance Imidazole Carbon-2 proton 7.88 parts per million (singlet) [16] ¹⁹F Nuclear Magnetic Resonance Trifluoromethyl group -65.6 parts per million [14] ¹³C Nuclear Magnetic Resonance Trifluoromethyl carbon 117-123 parts per million (quartet) [14] Mass Spectrometry Molecular ion 212 mass-to-charge ratio [17]

Thermal analysis presents additional characterization challenges due to the compound's volatility and thermal stability [18]. Differential scanning calorimetry studies have revealed that trifluoromethyl-substituted imidazoles often exhibit complex thermal behavior with multiple phase transitions [18]. The presence of the trifluoromethyl group generally enhances thermal stability but can complicate melting point determination due to sublimation effects [18].

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

25371-98-6

Wikipedia

1-(4-Trifluoromethylphenyl)imidazole

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

- A broad-spectrum fungicide that inhibits ergosterol biosynthesis.

- Chemical Formula: .

- Similar structure but differs by the position of the trifluoromethyl group.

- Chemical Formula: .

- A simpler structure without the trifluoromethyl substitution.

- Chemical Formula: .

| Compound | Unique Features |

Nucleophilic Substitution ReactionsNucleophilic substitution reactions represent a fundamental approach for synthesizing 1-(4-trifluoromethylphenyl)imidazole derivatives through direct attachment of the trifluoromethylphenyl group to the imidazole nitrogen [1]. The mechanism typically involves the displacement of a leaving group from an activated aromatic system by the nucleophilic nitrogen atom of imidazole [2]. Research has demonstrated that electron-withdrawing groups, such as the trifluoromethyl substituent, significantly enhance the electrophilic character of the aromatic ring, facilitating nucleophilic attack at the carbon-halogen bond [2]. The reaction conditions for nucleophilic substitution typically require elevated temperatures and strong bases to deprotonate the imidazole nitrogen, increasing its nucleophilicity [1]. Studies have shown that the kinetics of these reactions follow second-order behavior, with the rate being dependent on both the imidazole concentration and the electrophile concentration [1]. The presence of the trifluoromethyl group at the para position creates a strong electron-withdrawing effect that stabilizes the intermediate complex and lowers the activation energy for the substitution process [2]. Experimental evidence indicates that optimal yields are achieved when using polar aprotic solvents such as dimethylformamide or dimethylsulfoxide, which stabilize the ionic intermediates without competing for hydrogen bonding with the imidazole substrate [3]. The reaction typically proceeds through a single-step mechanism where bond formation and bond breaking occur simultaneously, distinguishing it from elimination-addition pathways commonly observed with less activated aromatic systems [2]. Transition Metal-Catalyzed Coupling StrategiesTransition metal-catalyzed coupling reactions have emerged as powerful tools for constructing 1-(4-trifluoromethylphenyl)imidazole derivatives with high efficiency and selectivity [4] [5]. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura methodology, have been extensively investigated for forming carbon-nitrogen bonds between imidazole nucleophiles and aryl halides bearing trifluoromethyl substituents [4]. The development of specialized precatalysts has been crucial for overcoming the inherent challenges associated with imidazole coupling reactions [4]. Research has demonstrated that unprotected nitrogen-rich heterocycles, including imidazoles, exhibit strong inhibitory effects on palladium catalyst formation, requiring the use of pre-activated catalyst systems [6]. Studies have shown that precatalysts such as those based on palladium-phosphine complexes achieve superior performance when the metal-ligand complex is formed prior to exposure to the imidazole substrate [6]. Copper-catalyzed arylation represents another significant advancement in transition metal methodology for imidazole synthesis [7]. Investigations have revealed that copper bromide catalysts, when combined with appropriate ligands, enable efficient nitrogen-arylation under mild conditions with excellent functional group compatibility [7]. The reaction displays remarkable selectivity, with preferential formation of nitrogen-carbon bonds over competing side reactions [7]. Nickel-catalyzed cross-coupling has also demonstrated promise for imidazole functionalization [5]. Research findings indicate that nickel catalysts can facilitate carbon-hydrogen activation of imidazoles followed by coupling with aryl electrophiles [5]. These reactions typically employ tertiary alcohols as solvents, which play a crucial role in activating the base and facilitating the catalytic cycle [5]. Mechanochemical Synthesis TechniquesMechanochemical synthesis has gained recognition as a sustainable and efficient approach for preparing imidazole derivatives through solvent-free ball-milling conditions [8] [9]. This methodology involves the application of mechanical force to initiate and sustain chemical reactions without the need for traditional solvents [10]. Research has demonstrated that mechanochemical approaches can achieve comparable or superior yields compared to solution-based methods while significantly reducing environmental impact [8]. The mechanochemical synthesis of substituted imidazoles typically involves ball-milling of reactants in stainless steel jars with appropriate milling balls [8]. Studies have shown that reaction times are dramatically reduced, often requiring only 15-30 minutes compared to several hours in conventional synthesis [8]. The mechanical energy input facilitates bond breaking and formation through direct collision and friction between reactant particles [10]. Investigations into mechanochemical imidazole synthesis have revealed that the absence of solvent leads to increased reaction rates due to higher effective concentrations and elimination of diffusion limitations [10]. The process typically achieves yields ranging from 29 to 99 percent depending on the specific substituents and reaction conditions [8]. Research has also demonstrated that the mechanochemical approach can accommodate various functional groups, including fluorinated substituents, without decomposition [8]. The aging process has been identified as an important factor in mechanochemical synthesis, where extended milling times can lead to improved yields through more complete conversion [8]. Studies have shown that this effect is particularly pronounced for imidazolium salt formation, where aging can increase yields from moderate to excellent ranges [8]. Microwave-Assisted and Solvent-Free ProtocolsMicrowave-assisted synthesis has revolutionized the preparation of imidazole derivatives by dramatically reducing reaction times and improving yields through efficient heating mechanisms [11] [12]. Research has demonstrated that microwave irradiation at 200 watts and temperatures around 100-150 degrees Celsius can complete imidazole formation reactions in 60-80 minutes, compared to several hours required for conventional heating [11]. The advantages of microwave-assisted protocols extend beyond time efficiency to include enhanced selectivity and reduced side product formation [12]. Studies have shown that microwave heating provides more uniform energy distribution, preventing local overheating that can lead to decomposition of sensitive functional groups such as trifluoromethyl substituents [11]. The rapid heating also minimizes competing reactions that typically occur during prolonged conventional heating [12]. Solvent-free microwave protocols have been particularly successful for imidazole synthesis, combining the benefits of mechanochemical and microwave approaches [3]. Research findings indicate that these methods can achieve yields of 46-80 percent while eliminating the need for organic solvents [11]. The solvent-free approach also simplifies product isolation and purification, as the crude reaction mixture often contains minimal impurities [3]. Multicomponent reactions under microwave conditions have enabled one-pot synthesis of complex imidazole derivatives [11]. Studies have demonstrated that sequential two-step, one-pot reactions can be performed using microwave irradiation, where intermediate formation and cyclization occur in the same reaction vessel [11]. This approach significantly reduces the number of isolation and purification steps required [11].

Purification and Characterization ChallengesThe purification of 1-(4-trifluoromethylphenyl)imidazole presents unique challenges due to the compound's physicochemical properties and the presence of the trifluoromethyl substituent [13] [14]. Column chromatography using silica gel remains the primary purification method, typically employing petroleum ether and ethyl acetate gradient systems with ratios ranging from 10:1 to 3:1 [13] [14]. The trifluoromethyl group significantly influences the compound's chromatographic behavior, generally increasing retention times due to enhanced lipophilicity [15]. Research has shown that the electron-withdrawing nature of the trifluoromethyl substituent affects the compound's interaction with silica gel, requiring careful optimization of mobile phase composition [14]. Purification challenges are often compounded by the formation of closely eluting regioisomers when multiple substitution patterns are possible [14]. Characterization of trifluoromethylphenyl imidazole derivatives relies heavily on nuclear magnetic resonance spectroscopy and mass spectrometry [16] [17]. Proton nuclear magnetic resonance analysis typically reveals characteristic signals for the imidazole ring protons, with the carbon-2 proton appearing as a singlet around 7.88 parts per million [16]. The aromatic protons of the trifluoromethylphenyl group generate distinct multiplets in the 7.2-7.8 parts per million region [16]. Fluorine-19 nuclear magnetic resonance spectroscopy provides crucial structural confirmation, with the trifluoromethyl group typically appearing around -65.6 parts per million [14]. Carbon-13 nuclear magnetic resonance reveals the quaternary carbon of the trifluoromethyl group as a characteristic quartet due to carbon-fluorine coupling, typically appearing around 117-123 parts per million [14] [16]. Mass spectrometry fragmentation patterns are particularly informative for structural elucidation [17]. The molecular ion peak for 1-(4-trifluoromethylphenyl)imidazole appears at mass-to-charge ratio 212, with characteristic fragmentation involving loss of the trifluoromethyl group yielding fragments at mass-to-charge ratio 143 [17]. The high electronegativity of fluorine atoms creates distinctive isotope patterns that aid in structural confirmation [17].

Thermal analysis presents additional characterization challenges due to the compound's volatility and thermal stability [18]. Differential scanning calorimetry studies have revealed that trifluoromethyl-substituted imidazoles often exhibit complex thermal behavior with multiple phase transitions [18]. The presence of the trifluoromethyl group generally enhances thermal stability but can complicate melting point determination due to sublimation effects [18]. XLogP3 2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation] Pictograms

Irritant Other CAS

25371-98-6

Wikipedia

1-(4-Trifluoromethylphenyl)imidazole

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|